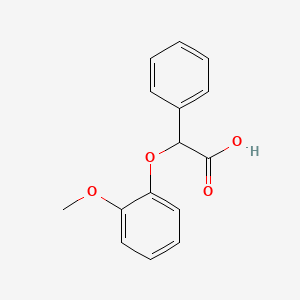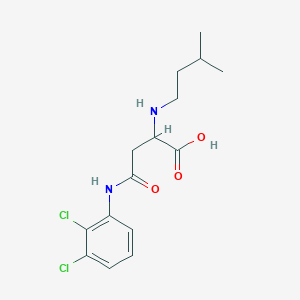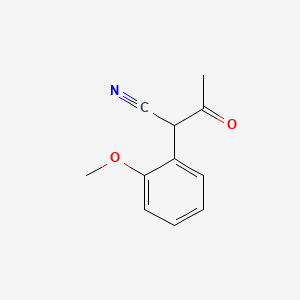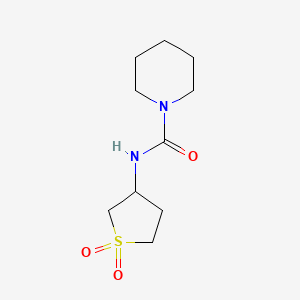
N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylméthyl)-6-bromo-2-oxo-2H-chromène-3-carboxamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(1,3-benzodioxol-5-ylméthyl)-6-bromo-2-oxo-2H-chromène-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la bromation d'un dérivé de chromène suivie de l'introduction de la partie benzodioxole par une réaction de substitution nucléophile. L'étape finale implique la formation du groupe carboxamide dans des conditions douces, souvent en utilisant des réactifs de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. Le processus de purification implique souvent la cristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,3-benzodioxol-5-ylméthyl)-6-bromo-2-oxo-2H-chromène-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires, ce qui améliore sa réactivité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau de chromène, ce qui peut modifier son activité biologique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont utilisés en conditions basiques pour remplacer l'atome de brome.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de chromènes substitués.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylméthyl)-6-bromo-2-oxo-2H-chromène-3-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Enquêté pour ses propriétés anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-(1,3-benzodioxol-5-ylméthyl)-6-bromo-2-oxo-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La partie benzodioxole est connue pour interagir avec diverses voies biologiques, ce qui peut conduire à l'apoptose des cellules cancéreuses ou à l'inhibition de la croissance microbienne.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1,3-benzodioxol-5-ylméthyl)-N-(1,3-benzodioxol-5-ylméthylène)amine
- N-méthyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-benzo[1,3]dioxol-5-yl-3-N-fusionné hétéroaryles indoles
Unicité
N-(1,3-benzodioxol-5-ylméthyl)-6-bromo-2-oxo-2H-chromène-3-carboxamide se démarque par sa combinaison unique d'une partie benzodioxole et d'un noyau de chromène. Cette unicité structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C18H12BrNO5 |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H12BrNO5/c19-12-2-4-14-11(6-12)7-13(18(22)25-14)17(21)20-8-10-1-3-15-16(5-10)24-9-23-15/h1-7H,8-9H2,(H,20,21) |
Clé InChI |
NIFVGRWGDVXJCL-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)

![4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12122478.png)
![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)

![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)


![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)

![2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)

